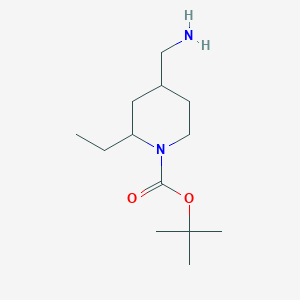
5-Cyclopentyl-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopentyl-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The unique structure of 1,2,3-triazoles allows them to participate in a wide range of chemical reactions, making them valuable intermediates in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
This method involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring . The reaction is typically carried out under mild conditions, such as room temperature, and in various solvents, including water and organic solvents .
Industrial Production Methods
In industrial settings, the continuous flow synthesis of 1,2,3-triazoles has been developed to enhance the efficiency and scalability of the process. This method utilizes a heterogeneous copper-on-charcoal catalyst, allowing for the synthesis of a diverse set of substituted triazoles with high yields and good functional group tolerance . The continuous flow process also enables the use of small-chain alkyne donors in a decarboxylation/cycloaddition cascade, bypassing the need for gaseous reagents .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopentyl-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form different oxidation states, which can be useful in the synthesis of other compounds.
Reduction: Reduction reactions can be used to modify the triazole ring or its substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions . The reaction conditions can vary depending on the desired transformation, but they often involve mild temperatures and the use of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield oxidized triazole derivatives, while substitution reactions can introduce new functional groups onto the triazole ring .
Scientific Research Applications
5-Cyclopentyl-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It serves as an important intermediate in organic synthesis, enabling the construction of complex molecules.
Industry: The compound is used in the production of agrochemicals, dyes, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 5-Cyclopentyl-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, triazole derivatives have been shown to inhibit enzymes such as carbonic anhydrase by binding to their active sites . This binding can disrupt the enzyme’s function, leading to various biological effects. Additionally, triazole compounds can interact with receptors and other proteins, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole-3-carboxylic acids: These compounds share a similar triazole ring structure but differ in the position of the nitrogen atoms and substituents.
2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acids: These compounds have a phenyl and methyl group attached to the triazole ring, providing different chemical and biological properties.
Uniqueness
5-Cyclopentyl-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to its specific substituents, which can influence its reactivity and biological activity. The presence of the cyclopentyl and ethyl groups can enhance its lipophilicity and ability to interact with hydrophobic pockets in enzymes and receptors .
Properties
Molecular Formula |
C10H15N3O2 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
5-cyclopentyl-1-ethyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C10H15N3O2/c1-2-13-9(7-5-3-4-6-7)8(10(14)15)11-12-13/h7H,2-6H2,1H3,(H,14,15) |
InChI Key |
OWHMFEFANVFFGO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(N=N1)C(=O)O)C2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B13331179.png)
![tert-Butyl (R)-8-amino-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13331190.png)

![1-(1-(Tetrahydro-2H-pyran-4-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)ethan-1-one](/img/structure/B13331198.png)
![N-[2-(Pyridin-2-yl)ethyl]thian-3-amine](/img/structure/B13331202.png)
![Spiro[benzo[b][1,4]thiazine-2,1'-cyclopropan]-3(4H)-one](/img/structure/B13331210.png)
![3'-Methoxy-6'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B13331220.png)


![(R)-7-Amino-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one](/img/structure/B13331240.png)



